2,2',4,4'-Tetrachlorobiphenyl CAS number and properties
2,2',4,4'-Tetrachlorobiphenyl CAS number and properties
An In-depth Technical Guide to 2,2',4,4'-Tetrachlorobiphenyl (PCB 47)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',4,4'-Tetrachlorobiphenyl, also known as PCB 47, is a specific congener of polychlorinated biphenyls (PCBs).[1][2] PCBs are a class of synthetic organic chemicals that were once widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties.[3] However, their production was banned in many countries, including the United States in 1979, due to their persistence in the environment, ability to bioaccumulate, and significant toxicological effects.[3] PCB 47 is a notable congener due to its prevalence in environmental samples and its potential for adverse health effects. This guide provides a comprehensive overview of the chemical and physical properties, toxicological profile, environmental fate, and analytical methodologies for 2,2',4,4'-Tetrachlorobiphenyl.
Chemical Identity and Core Properties
The unique arrangement of chlorine atoms on the biphenyl structure dictates the physicochemical and toxicological properties of each PCB congener.
CAS Number: 2437-79-8[1][2][4][5][6][7]
Synonyms: PCB 47, 2,4,2',4'-Tetrachlorobiphenyl, 2,2',4,4'-Tetrachloro-1,1'-biphenyl[5][7]
Molecular Structure
Caption: Molecular structure of 2,2',4,4'-Tetrachlorobiphenyl.
Physicochemical Properties
The properties of 2,2',4,4'-tetrachlorobiphenyl contribute to its environmental persistence and bioaccumulation. Its low water solubility and high lipophilicity are key factors in its distribution in ecosystems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₆Cl₄ | [1][5][7] |
| Molecular Weight | 292.0 g/mol | [1] |
| Appearance | Viscous oily liquid | [1] |
| Melting Point | -107.3 °C | [1][4] |
| Boiling Point | 99.2 °C | [1][4] |
| Water Solubility | 0.22 mg/L (at 25 °C) | [5] |
| Vapor Pressure | 8.63e-05 mmHg | [5] |
| Henry's Law Constant | 1.90e-04 atm-m³/mole | [5] |
Toxicological Profile
The toxicity of PCBs varies depending on the number and position of chlorine atoms. While not as toxic as dioxin-like PCBs, 2,2',4,4'-tetrachlorobiphenyl still presents significant health concerns.
The most common health effects associated with PCB exposure in humans are skin conditions like chloracne and rashes.[8][9][10] Animal studies have indicated that PCBs can cause cancer and have adverse effects on the immune, reproductive, nervous, and endocrine systems.[3]
Mechanism of Action: The toxic effects of many PCBs are mediated through their interaction with the aryl hydrocarbon (Ah) receptor.[11][12] However, the toxicity of 2,2',4,4'-tetrachlorobiphenyl is not solely dependent on this pathway. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which may have their own toxic effects.[13][14]
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as carcinogenic to humans (Group 1).[3]
Environmental Fate and Transport
The environmental persistence of PCBs is a major concern.[15] Their resistance to degradation means they can remain in the environment for long periods, leading to widespread contamination.
Persistence and Bioaccumulation: Due to their lipophilic nature, PCBs, including 2,2',4,4'-tetrachlorobiphenyl, tend to accumulate in the fatty tissues of organisms.[3][15] This leads to biomagnification as they move up the food chain.
Transport: PCBs can be transported long distances in the atmosphere and are deposited in remote areas, far from their original sources.[15][16] They can also be transported through water and adhere to sediment particles.[17]
Metabolism
PCBs are metabolized in the body by the cytochrome P450 enzyme system.[18][19] The metabolism of 2,2',4,4'-tetrachlorobiphenyl can lead to the formation of hydroxylated metabolites.[13] These metabolites can be more toxic than the parent compound and may play a role in the developmental toxicity of PCBs.[20] For instance, the metabolite 4-OH-TCB has been found to accumulate in fetuses.[20]
Analytical Methodology: A Practical Guide
Accurate and sensitive analytical methods are crucial for monitoring the presence of 2,2',4,4'-tetrachlorobiphenyl in various matrices. Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) is the most common technique.
Workflow for the Analysis of 2,2',4,4'-Tetrachlorobiphenyl in Water Samples
Caption: A generalized workflow for the analysis of PCB 47 in water samples.
Detailed Experimental Protocol
This protocol outlines a standard method for the determination of 2,2',4,4'-tetrachlorobiphenyl in water samples.
1. Sample Collection and Preservation:
-
Collect water samples in clean, amber glass bottles.
-
To prevent degradation, store samples at 4°C and analyze as soon as possible.
2. Extraction:
-
Rationale: To transfer the non-polar PCB 47 from the aqueous phase to an organic solvent.
-
Procedure:
-
Measure 1 liter of the water sample into a separatory funnel.
-
Add a suitable surrogate standard to monitor extraction efficiency.
-
Add 60 mL of a non-polar organic solvent such as hexane or a mixture of hexane and dichloromethane.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent.
-
Combine the organic extracts.
-
3. Concentration:
-
Rationale: To increase the concentration of PCB 47 to a level detectable by the analytical instrument.
-
Procedure:
-
Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Exchange the solvent to hexane if a different solvent was used for extraction.
-
4. Cleanup:
-
Rationale: To remove interfering compounds that may co-extract with PCB 47 and affect the accuracy of the analysis.
-
Procedure (using a Florisil column):
-
Prepare a chromatography column packed with activated Florisil.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with a non-polar solvent (e.g., hexane) to collect the PCB fraction.
-
Concentrate the collected fraction to a final volume of 1 mL.
-
5. Instrumental Analysis (GC-MS):
-
Rationale: To separate PCB 47 from other compounds and to provide sensitive and specific detection.
-
Instrument Conditions (Example):
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C).
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for 2,2',4,4'-tetrachlorobiphenyl (e.g., m/z 292, 290, 220).[8]
-
-
Quantification:
-
Prepare a calibration curve using certified standards of 2,2',4,4'-tetrachlorobiphenyl.
-
Quantify the concentration in the sample by comparing its peak area to the calibration curve.
-
Safety and Handling
Due to its potential toxicity, 2,2',4,4'-tetrachlorobiphenyl must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.[21][22]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[21][23]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[24] Store locked up.[21][25]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous materials.[21][22]
Conclusion
2,2',4,4'-Tetrachlorobiphenyl remains a compound of significant interest to researchers and environmental scientists due to its persistence, bioaccumulative potential, and toxicity. A thorough understanding of its properties and the application of robust analytical methods are essential for monitoring its presence in the environment and assessing its impact on human health. This guide provides a foundational understanding to aid in these critical endeavors.
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